molecular formula C13H6BrCl3 B11956241 Fluorene, 9-bromo-2,4,7-trichloro- CAS No. 7012-19-3

Fluorene, 9-bromo-2,4,7-trichloro-

Cat. No.: B11956241
CAS No.: 7012-19-3
M. Wt: 348.4 g/mol
InChI Key: QOVQXCVVFBVTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorene, 9-bromo-2,4,7-trichloro- is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene structure, which significantly alters its chemical properties and reactivity. The molecular formula of Fluorene, 9-bromo-2,4,7-trichloro- is C13H6BrCl3 .

Preparation Methods

The synthesis of Fluorene, 9-bromo-2,4,7-trichloro- typically involves halogenation reactions. One common method is the bromination and chlorination of fluorene. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions . Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Fluorene, 9-bromo-2,4,7-trichloro- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorene, 9-bromo-2,4,7-trichloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Fluorene, 9-bromo-2,4,7-trichloro- involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Fluorene, 9-bromo-2,4,7-trichloro- can be compared with other halogenated fluorenes, such as:

The uniqueness of Fluorene, 9-bromo-2,4,7-trichloro- lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to other halogenated fluorenes.

Properties

CAS No.

7012-19-3

Molecular Formula

C13H6BrCl3

Molecular Weight

348.4 g/mol

IUPAC Name

9-bromo-2,4,7-trichloro-9H-fluorene

InChI

InChI=1S/C13H6BrCl3/c14-13-9-3-6(15)1-2-8(9)12-10(13)4-7(16)5-11(12)17/h1-5,13H

InChI Key

QOVQXCVVFBVTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.